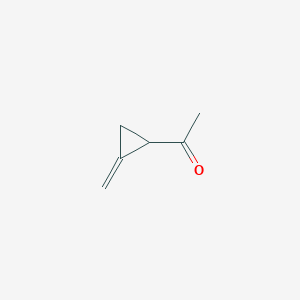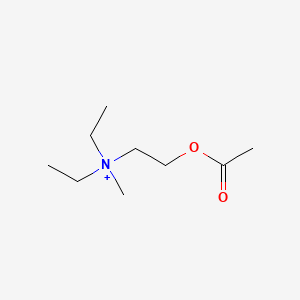
3,5-Diacetyl-1,4-diphenyl-1,4-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diacetyl-1,4-diphenyl-1,4-dihydropyridine is a 1,4-dihydropyridine substituted with acetyl groups at C-3 and C-5 and with phenyl groups at N-1 and C-4. It is a diketone and a dihydropyridine.
Aplicaciones Científicas De Investigación
Photochemical Studies
- Synthesis and Photochemical Behavior: Novel derivatives of 3,5-Diacetyl-1,4-diphenyl-1,4-dihydropyridine have been synthesized and their photochemical behavior examined under different atmospheric conditions. These studies revealed oxidation of the dihydropyridine ring and the formation of pyridine derivatives, influenced by the presence of oxygen (Memarian et al., 2002).
Synthesis and Chemical Properties
- New Derivative Synthesis: The synthesis of new 3,5-diacetyl-1,4-diphenyl-1,4-dihydropyridine derivatives, exploring their chemical reactions and properties under various conditions, has been a focus of research (Memarian et al., 2002).
- Aromatization Reactions: Various 3,5-diacetyl-1,4-dihydropyridines are aromatized to pyridine derivatives by specific agents, with reactions influenced by the nature of the solvent and the substituents on the dihydropyridine ring (Memarian, Ghazaie & Mehneh, 2009).
Biological Applications
- Potential Antitubercular Agents: Some N-aryl-1,4-dihydropyridines, including those with 3,5-diacetyl substituents, have demonstrated promising antitubercular activity, outperforming standard antitubercular drugs in certain cases (Trivedi et al., 2011).
Molecular Structure Analysis
- Crystal and Molecular Structure: The crystal and molecular structures of 3,5-Diacetyl-1,4-diphenyl-1,4-dihydropyridine derivatives have been determined using X-ray diffraction methods to better understand their physical and chemical properties (Devarajegowda et al., 2000).
Chemical Reaction Mechanisms
- Theoretical Study on Formation Reaction: The reaction path for forming 3,5-diacetyl-1,4-dihydrolutidine has been studied using molecular orbital methods, providing insights into the reaction mechanisms and energetics of such compounds (Teramae & Maruo, 2013).
Propiedades
Nombre del producto |
3,5-Diacetyl-1,4-diphenyl-1,4-dihydropyridine |
|---|---|
Fórmula molecular |
C21H19NO2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(5-acetyl-1,4-diphenyl-4H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C21H19NO2/c1-15(23)19-13-22(18-11-7-4-8-12-18)14-20(16(2)24)21(19)17-9-5-3-6-10-17/h3-14,21H,1-2H3 |
Clave InChI |
UDEVTWPVQPLQNN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



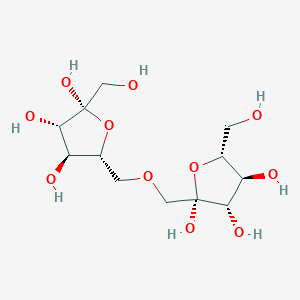
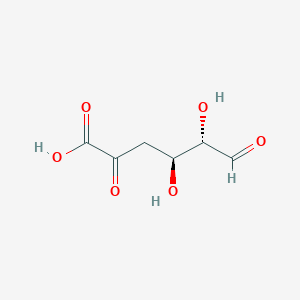

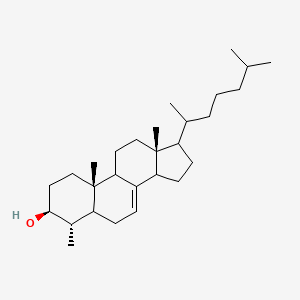
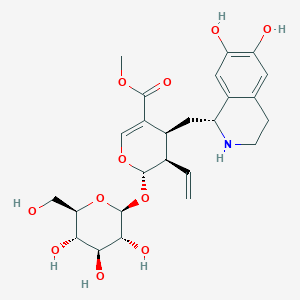
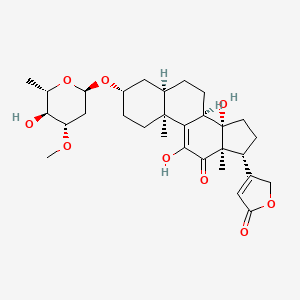
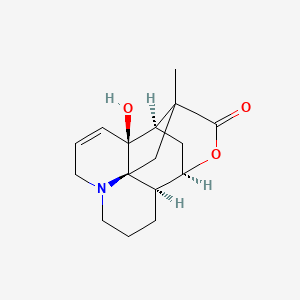


![O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine](/img/structure/B1200904.png)
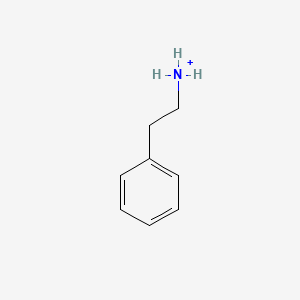
![1H-Cycloprop[e]azulene, decahydro-1,1,4,7-tetramethyl-](/img/structure/B1200906.png)
